molecular formula C8H15NO B13677409 (6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane

(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane

Cat. No.: B13677409
M. Wt: 141.21 g/mol
InChI Key: ZHCTWMMSFYCBDK-UHFFFAOYSA-N
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Description

(6S)-6-(methoxymethyl)-5-azaspiro[24]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6S)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane
  • (6S)-6-(ethyl)-5-azaspiro[2.4]heptane
  • (6S)-6-(methyl)-5-azaspiro[2.4]heptane

Uniqueness

(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane is unique due to its methoxymethyl group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar spirocyclic compounds.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-(methoxymethyl)-5-azaspiro[2.4]heptane

InChI

InChI=1S/C8H15NO/c1-10-5-7-4-8(2-3-8)6-9-7/h7,9H,2-6H2,1H3

InChI Key

ZHCTWMMSFYCBDK-UHFFFAOYSA-N

Canonical SMILES

COCC1CC2(CC2)CN1

Origin of Product

United States

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